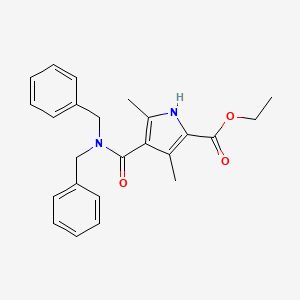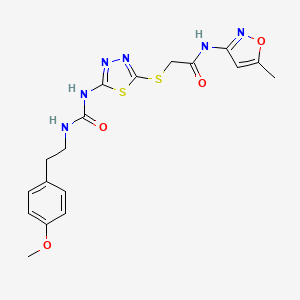
2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6O4S2 and its molecular weight is 448.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
- The compound is part of a family of chemicals involved in the synthesis of novel cephalosporins, a class of antibiotics. Research has demonstrated methods for preparing derivatives with potential antibacterial properties, particularly against resistant strains. For instance, derivatives have been synthesized with potent activity against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers, indicating their relevance in developing new antibiotics (Maier et al., 1986; Ohi et al., 1987).
Material Science and Chemical Synthesis
- In material science, derivatives of this compound have been used in the synthesis of zinc phthalocyanines with high singlet oxygen quantum yield, indicating potential applications in photodynamic therapy for cancer treatment. The structural modifications incorporating the thiadiazole unit have shown to enhance the photophysical and photochemical properties of these compounds, making them suitable candidates for Type II photosensitizers (Pişkin et al., 2020).
Anticancer and Biological Activity
- Several studies have focused on the synthesis of thiadiazole derivatives for anticancer activity. Notably, some compounds have demonstrated significant anticancer potential against various cancer cell lines, suggesting the thiadiazole moiety's importance in designing new therapeutic agents (Karakuş et al., 2018; Mohammadi-Farani et al., 2014).
Chemical Synthesis Techniques
- Research has also detailed the practical preparation of thiadiazole derivatives, highlighting methodologies for generating compounds with a broad range of potential applications, from antibiotics to cancer therapeutics. These synthetic routes underscore the versatility of thiadiazole derivatives in chemical synthesis and pharmaceutical development (Tatsuta et al., 1994).
Eigenschaften
IUPAC Name |
2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S2/c1-11-9-14(24-28-11)20-15(25)10-29-18-23-22-17(30-18)21-16(26)19-8-7-12-3-5-13(27-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,20,24,25)(H2,19,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCGBOYVWNHNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

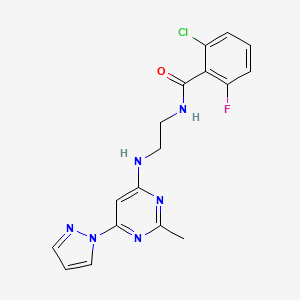


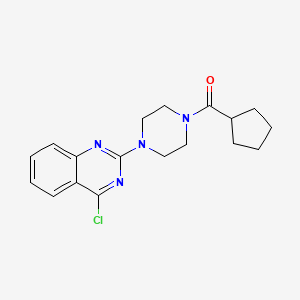
![6-(Pyridin-4-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967717.png)
![2-Chloro-1-(3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2967718.png)

![N-phenyl-N-propan-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2967721.png)
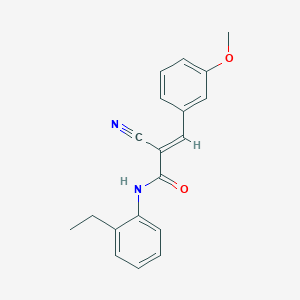
![N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2967725.png)
![[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride](/img/structure/B2967726.png)
![1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2967728.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2967729.png)
